molecular formula C17H12N4OS B2513618 N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1207023-07-1

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2513618
CAS No.: 1207023-07-1
M. Wt: 320.37
InChI Key: UVMPNCLKYRGCOL-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and benzo[d]thiazole. These heterocycles are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the benzo[d]thiazole moiety. The final step usually involves the coupling of these two fragments under specific reaction conditions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is often formed by cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.

    Coupling Reaction: The final coupling step involves the reaction of the pyrazole derivative with the benzo[d]thiazole derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide: shares structural similarities with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its combined structural features of pyrazole and benzo[d]thiazole, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these heterocycles.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-17(12-3-6-15-16(9-12)23-10-18-15)20-13-4-1-11(2-5-13)14-7-8-19-21-14/h1-10H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMPNCLKYRGCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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